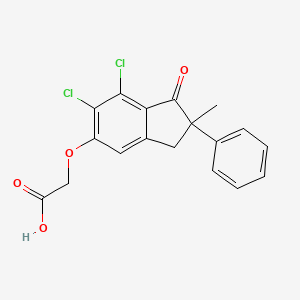
Indobufen
Overview
Description
Indobufen is a platelet aggregation inhibitor . It acts as a reversible cyclooxygenase inhibitor . It is used to prevent coronary and peripheral artery occlusion .
Molecular Structure Analysis
The molecular formula of this compound is C18H17NO3 . The molecular weight is 295.34 . The InChI string representation of its structure isInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) . Chemical Reactions Analysis
This compound is a reversible platelet aggregation inhibitor . It acts by inhibiting the platelet cyclooxygenase enzyme, thereby suppressing thromboxane synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.34 and a molecular formula of C18H17NO3 . Its density is predicted to be 1.275±0.06 g/cm3 . The melting point is 182-184°C and the boiling point is predicted to be 518.1±50.0 °C . The flash point is 267.1°C .Scientific Research Applications
Antiplatelet and Antithrombotic Applications
Indobufen is a potent inhibitor of platelet aggregation, functioning by reversibly inhibiting the cyclooxygenase enzyme, thereby reducing thromboxane synthesis. It has been evaluated for its efficacy in secondary prevention of thromboembolic complications in patients, including those with or without atrial fibrillation, prevention of graft occlusion after coronary artery bypass graft (CABG) surgery, and in the treatment of intermittent claudication. Studies have demonstrated its effectiveness comparable to warfarin in preventing thromboembolic events in patients with nonrheumatic atrial fibrillation and similar or improved outcomes compared to aspirin in preventing CABG occlusion and enhancing walking capacity in patients with intermittent claudication (Bhana & McClellan, 2001).
Anticoagulant Activities
Research has shown that this compound exhibits anticoagulant activities by significantly reducing activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) in animal models. Its mechanism may involve both exogenous and endogenous coagulation systems, suggesting its strong anticoagulant effects comparable to conventional anticoagulants (Liu et al., 2018).
Effects on Platelet Aggregation
A study on healthy volunteers comparing this compound and aspirin revealed that this compound provides equivalent initial inhibition of platelet aggregation to aspirin, with a faster diminishment of the anti-aggregation effect, highlighting its potential for short-term interventions (Lee et al., 2015).
Impact on Red Blood Cell Deformability
Investigations into the effects of this compound on red blood cell deformability have indicated a significant improvement in this parameter among patients with obstructive vascular disease, suggesting a potential benefit beyond its antiplatelet actions (Grasselli et al., 2004).
Applications in Stroke Treatment
The INSURE trial aimed to assess whether this compound is non-inferior to aspirin in reducing the risk of new stroke at 3 months in patients with moderate to severe ischaemic stroke, highlighting ongoing research into its applicability in acute care settings (Pan et al., 2022).
Mechanism of Action
Target of Action
Indobufen primarily targets the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of thromboxane , a compound that promotes platelet aggregation and vasoconstriction .
Mode of Action
This compound acts by reversibly inhibiting the COX enzyme . This inhibition suppresses the synthesis of thromboxane, thereby reducing platelet aggregation . The reversible nature of this inhibition allows for control over the extent of anticoagulation, providing a safety advantage over irreversible inhibitors.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thromboxane synthesis pathway . By inhibiting the COX enzyme, this compound prevents the conversion of arachidonic acid to thromboxane, a key step in platelet aggregation . This results in reduced platelet aggregation and a lower risk of thrombus formation .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and distribution throughout the body
Result of Action
The molecular effect of this compound’s action is the reduction of thromboxane synthesis, leading to decreased platelet aggregation . At the cellular level, this results in a lower likelihood of clot formation, reducing the risk of thromboembolic events such as stroke or myocardial infarction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and safety . Additionally, patient-specific factors such as age, health status, and genetic factors can also influence the drug’s action.
Safety and Hazards
Indobufen should be handled with care to avoid contact with skin and eyes . Dust formation and breathing in mist, gas, or vapors should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXAULLCROVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057789 | |
| Record name | Indobufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63610-08-2 | |
| Record name | Indobufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indobufen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indobufen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indobufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indobufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indobufen exert its antiplatelet effect?
A1: this compound functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, this compound effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]
Q2: Is the inhibition of COX by this compound reversible?
A2: Yes, unlike aspirin, which irreversibly inhibits COX, this compound's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]
Q3: Does this compound affect Prostacyclin production?
A3: Research suggests that this compound might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.
Q4: Does this compound impact platelet aggregation induced by agents other than TXA2?
A4: Yes, while this compound primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]
Q5: What is the absorption profile of this compound?
A5: this compound demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []
Q7: Does age influence the pharmacokinetics of this compound?
A7: Elderly patients may exhibit reduced clearance of this compound compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []
Q8: Does this compound interact with other drugs?
A8: Studies indicate potential drug interactions between this compound and other medications. For instance, this compound may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.
Q9: Has this compound demonstrated efficacy in preclinical models of thrombosis?
A9: Yes, this compound has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, this compound effectively inhibited thrombus formation. []
Q10: What about this compound's efficacy in models of cardiovascular disease?
A10: this compound has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, this compound treatment was associated with a reduction in kidney fibrosis compared to warfarin. []
Q11: Has this compound been investigated in clinical trials for cardiovascular diseases?
A11: Yes, several clinical trials have explored the efficacy and safety of this compound in various cardiovascular conditions:
- Peripheral Vascular Disease: A multicenter trial demonstrated that this compound significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []
- Coronary Artery Disease: Studies suggest that this compound, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



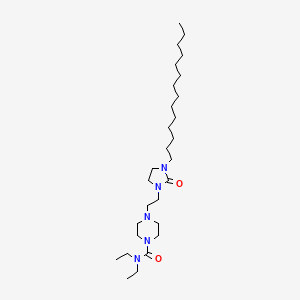

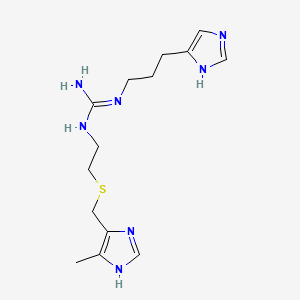
![ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1671805.png)
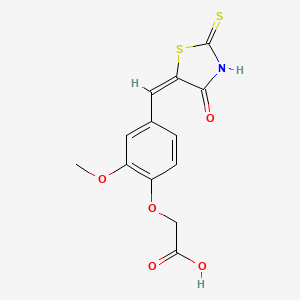
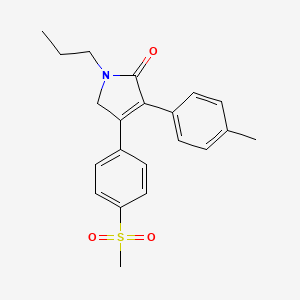
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)
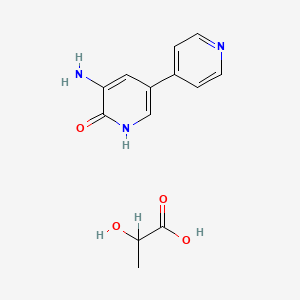

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
